

Application Notes and Protocols for GB1908 in Syngeneic Mouse Models

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Compound of Interest

Compound Name: GB1908

Cat. No.: B15610778

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Introduction

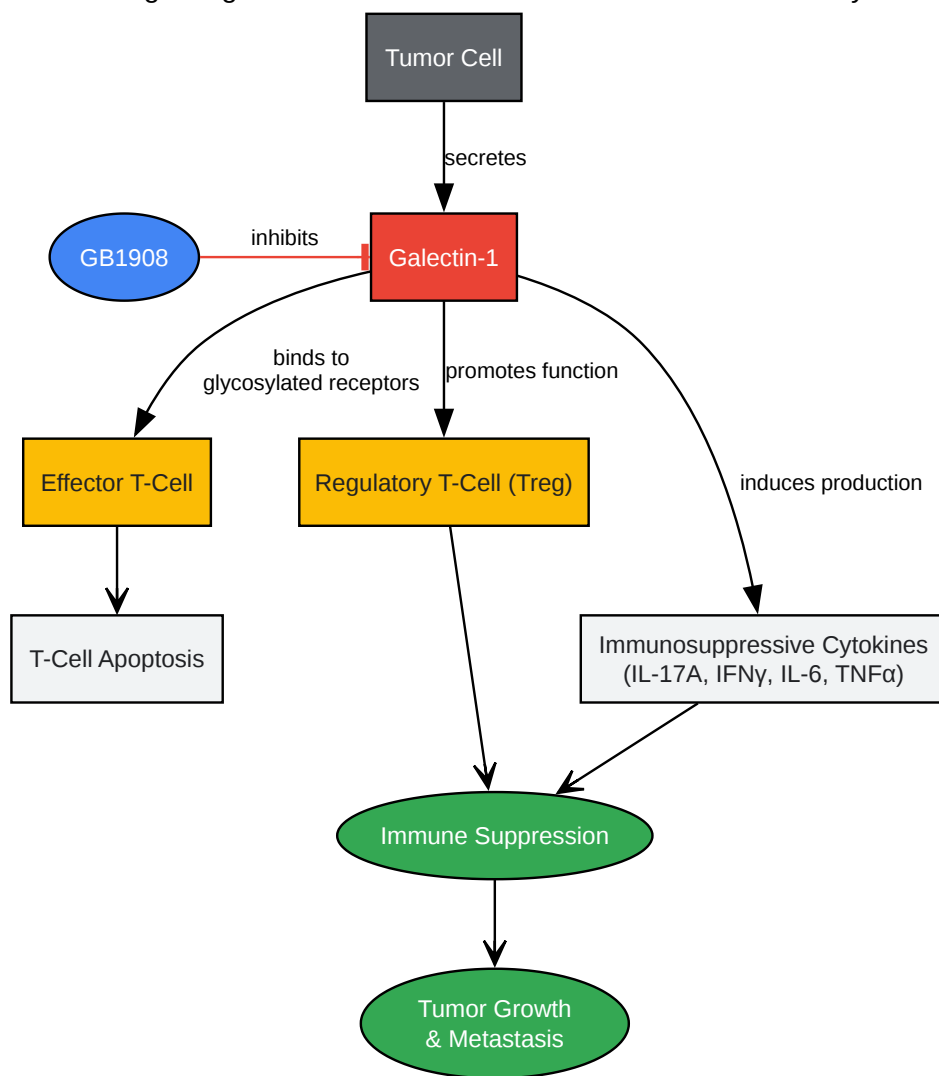
GB1908 is a selective, orally available small molecule inhibitor of Galectin-1, a β -galactoside-binding lectin implicated in creating an immunosuppressive tumor microenvironment and promoting tumor progression.^{[1][2][3][4]} By targeting the carbohydrate recognition domain of Galectin-1, **GB1908** has demonstrated potential as a therapeutic agent in oncology.^{[1][2]} These application notes provide detailed protocols for the utilization of **GB1908** in preclinical syngeneic mouse models of breast and melanoma cancers, common platforms for evaluating immuno-oncology agents.^{[5][6]}

Mechanism of Action

Galectin-1 contributes to tumor immune evasion by inducing apoptosis of effector T-cells and promoting the production of immunosuppressive cytokines.^[7] **GB1908** counteracts these effects by inhibiting Galectin-1, thereby reducing T-cell apoptosis and decreasing the levels of key immunosuppressive cytokines such as Interleukin-17A (IL-17A), Interferon-gamma (IFN γ), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF α).^[7] This modulation of the tumor microenvironment is hypothesized to enhance anti-tumor immune responses and inhibit tumor growth.^{[1][3]}

Galectin-1 Signaling Pathway Inhibition by GB1908

Galectin-1 Signaling in the Tumor Microenvironment and Inhibition by GB1908



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Caption: Inhibition of Galectin-1 by **GB1908** blocks immunosuppressive pathways.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for **GB1908**.

Table 1: In Vitro Activity of **GB1908**

Parameter	Species	Value	Reference
Kd (Galectin-1)	Human	57 nM	[8]
Kd (Galectin-3)	Human	6.0 μ M	[8]
IC50 (Gal-1 induced Jurkat cell apoptosis)	Human	850 nM	[8]

Table 2: In Vivo Efficacy of **GB1908** in Syngeneic Mouse Models

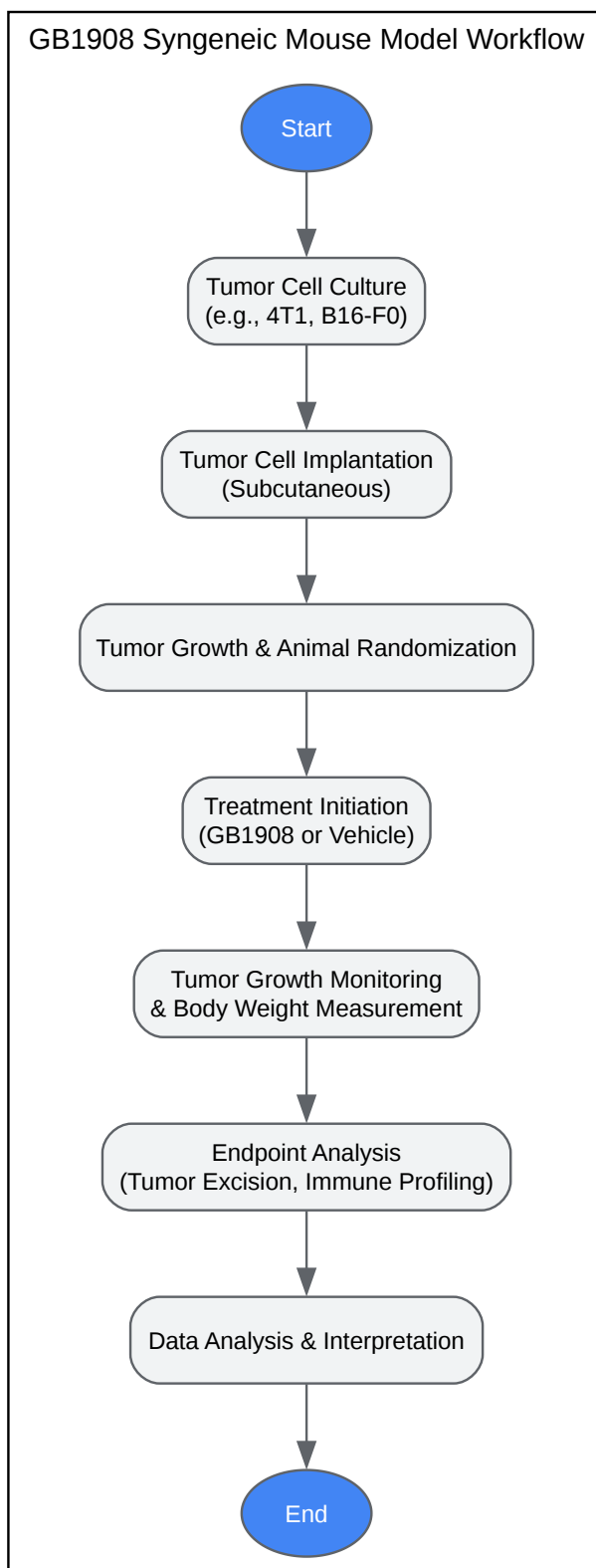
Cancer Model	Cell Line	Mouse Strain	GB1908 Dose	Outcome	Reference
Breast Carcinoma	4T1	BALB/c	30 mg/kg, b.i.d., p.o.	Slowed tumor growth	[5]
Metastatic Skin Cutaneous Melanoma	B16-F0	C57BL/6	30 mg/kg, b.i.d., p.o.	Slowed tumor growth	[6]
Lung Cancer	LL/2	C57BL/6	30 mg/kg, b.i.d., p.o.	Reduced tumor growth	[8]

Table 3: In Vivo Effect of **GB1908** on Immunosuppressive Cytokines

Cytokine	Model	Effect of GB1908 Treatment	Reference
IL-17A	Concanavalin A-induced inflammation	Significant Reduction	[7]
IFN γ	Concanavalin A-induced inflammation	Significant Reduction	[7]
IL-6	Concanavalin A-induced inflammation	Significant Reduction	[7]
TNF α	Concanavalin A-induced inflammation	Significant Reduction	[7]

Experimental Protocols

Experimental Workflow for Syngeneic Mouse Model Studies



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Caption: Workflow for evaluating **GB1908** efficacy in syngeneic mouse models.

Protocol 1: Establishment of Syngeneic Breast Cancer Mouse Model (4T1)

1. Cell Culture:

- Culture 4T1 murine breast cancer cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells every 2-3 days to maintain exponential growth.

2. Tumor Cell Implantation:

- Harvest 4T1 cells at 80-90% confluency using trypsin-EDTA.
- Wash cells with sterile, serum-free RPMI-1640 medium and resuspend in sterile PBS at a concentration of 1×10^6 cells/100 μ L.
- Anesthetize 6-8 week old female BALB/c mice.
- Inject 1×10^5 to 1×10^6 4T1 cells in a volume of 100 μ L subcutaneously into the right flank or mammary fat pad.

3. Tumor Growth Monitoring:

- Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.

Protocol 2: Establishment of Syngeneic Melanoma Mouse Model (B16-F0)

1. Cell Culture:

- Culture B16-F0 murine melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Tumor Cell Implantation:

- Harvest B16-F0 cells at 80-90% confluency.

- Resuspend cells in sterile PBS at a concentration of 5×10^5 cells/100 μ L.
- Inject 5×10^5 B16-F0 cells in a volume of 100 μ L subcutaneously into the right flank of 6-8 week old C57BL/6 mice.

3. Tumor Growth Monitoring:

- Follow the same procedure as described in Protocol 1, section 3.

Protocol 3: Preparation and Administration of GB1908

1. Formulation Preparation (for a 30 mg/kg dose):

- Prepare a vehicle solution of Polyethylene glycol 300 (PEG 300), Solutol HS15, and Tween 20 in a ratio of 84:15:1.
- Weigh the required amount of **GB1908** and add it to the vehicle to achieve the desired final concentration for a 10 mL/kg dosing volume.
- Vortex or sonicate the mixture until **GB1908** is fully dissolved. Prepare fresh daily.

2. Oral Administration:

- Administer **GB1908** formulation to the treatment group via oral gavage at a dose of 30 mg/kg, twice daily (b.i.d.).
- Administer an equivalent volume of the vehicle solution to the control group.
- Continue treatment for the duration of the study (e.g., 21 days or until humane endpoints are reached).

Protocol 4: Endpoint Analysis

1. Tumor and Tissue Collection:

- At the end of the study, euthanize mice according to institutional guidelines.
- Excise tumors and record their final weight.
- Collect spleens and lymph nodes for immunological analysis.

2. Immune Cell Profiling (Flow Cytometry):

- Prepare single-cell suspensions from tumors, spleens, and lymph nodes.
- Stain cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, F4/80) to identify and quantify different immune cell populations.

- Analyze stained cells using a flow cytometer.

3. Cytokine Analysis (ELISA or Multiplex Assay):

- Homogenize a portion of the tumor tissue to extract proteins.
- Measure the concentration of immunosuppressive cytokines (IL-17A, IFN γ , IL-6, TNF α) in the tumor homogenates using commercially available ELISA kits or multiplex bead-based assays.

4. Histology and Immunohistochemistry (IHC):

- Fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.
- Section the paraffin-embedded tissues and perform Hematoxylin and Eosin (H&E) staining for morphological analysis.
- Perform IHC staining for markers of interest (e.g., CD8 for cytotoxic T-cells, FoxP3 for regulatory T-cells) to visualize the spatial distribution of immune cells within the tumor.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of the Galectin-1 inhibitor, **GB1908**, in syngeneic mouse models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for assessing the anti-tumor efficacy and immunomodulatory effects of **GB1908**, thereby supporting its further development as a potential cancer therapeutic.

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